molecular formula C20H19NO5 B11411508 N-(2,5-dimethoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(2,5-dimethoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11411508
M. Wt: 353.4 g/mol
InChI Key: CNCVORBDRYAIRV-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound with a complex structure. It belongs to the class of chromene derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a chromene core, substituted with dimethoxyphenyl and dimethyl groups, and a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 2,5-dimethoxyphenylacetic acid, which is then subjected to a series of reactions including halogenation, cyanation, and hydrolysis to obtain the desired intermediate . This intermediate is then reacted with appropriate reagents under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process and make it more scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(2,5-dimethoxyphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific structural features and the presence of both chromene and carboxamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-7,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H19NO5/c1-11-5-7-14-16(22)10-18(26-19(14)12(11)2)20(23)21-15-9-13(24-3)6-8-17(15)25-4/h5-10H,1-4H3,(H,21,23)

InChI Key

CNCVORBDRYAIRV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=C(C=CC(=C3)OC)OC)C

Origin of Product

United States

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